molecular formula C12H19NO2 B12699759 Bamethan, (S)- CAS No. 949926-33-4

Bamethan, (S)-

Cat. No.: B12699759
CAS No.: 949926-33-4
M. Wt: 209.28 g/mol
InChI Key: RDUHXGIIUDVSHR-GFCCVEGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bamethan, (S)- can be synthesized through a multi-step process involving the reaction of 4-hydroxyphenylacetone with butylamine under specific conditions. The reaction typically involves the use of a reducing agent such as sodium borohydride to convert the intermediate ketone to the corresponding alcohol .

Industrial Production Methods: In industrial settings, the production of Bamethan, (S)- often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The process may also include purification steps such as crystallization and chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: Bamethan, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in amines .

Mechanism of Action

Bamethan, (S)- exerts its effects by stimulating adrenergic beta-receptors, leading to the relaxation of smooth muscles in the walls of peripheral arteries and veins. This relaxation is achieved through the inhibition of enzymes and receptors that typically cause vasoconstriction . The primary molecular targets include adrenergic beta-receptors, which play a crucial role in regulating vascular tone and blood flow .

Comparison with Similar Compounds

Uniqueness: Bamethan, (S)- is unique in its specific action on adrenergic beta-receptors, which distinguishes it from other vasodilators that may act on different receptors or pathways. Its effectiveness in treating a wide range of peripheral vascular conditions also sets it apart from similar compounds .

Properties

CAS No.

949926-33-4

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-[(1S)-2-(butylamino)-1-hydroxyethyl]phenol

InChI

InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3/t12-/m1/s1

InChI Key

RDUHXGIIUDVSHR-GFCCVEGCSA-N

Isomeric SMILES

CCCCNC[C@H](C1=CC=C(C=C1)O)O

Canonical SMILES

CCCCNCC(C1=CC=C(C=C1)O)O

Origin of Product

United States

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